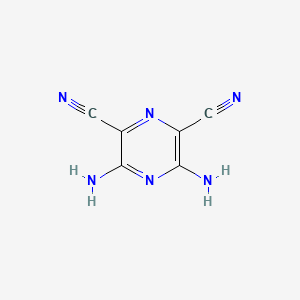
3,5-Diamino-2,6-dicyanopyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diamino-2,6-dicyanopyrazine is a useful research compound. Its molecular formula is C6H4N6 and its molecular weight is 160.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Diuretic Intermediates
DADCP is primarily recognized for its utility in synthesizing diuretic agents. The compound can be hydrolyzed to produce 3,5-diaminopyrazinoic acid, which serves as a precursor for known diuretics like methyl 3,5-diaminopyrazinoate. This transformation involves converting cyano groups into carbamoyl groups, enhancing the compound's pharmacological properties .
Curing Agents
In addition to its role in drug synthesis, DADCP is utilized as a curing agent for epoxy resins. The compound's ability to form stable cross-links under heat makes it valuable in creating durable materials used in various industrial applications .
Material Science Applications
Fluorescent Dyes
DADCP derivatives have been studied for their fluorescent properties. For instance, 2,5-diamino-3,6-dicyanopyrazine has been identified as a novel fluorescent dye suitable for optoelectronic applications. These dyes exhibit intense fluorescence and can be employed in sensors and imaging technologies .
Polymer Chemistry
The incorporation of DADCP into polymer matrices enhances the mechanical and thermal properties of the resulting materials. Its unique structure allows for the development of polymers with improved performance characteristics suitable for advanced applications .
Chemical Synthesis Applications
Precursor for Other Compounds
DADCP serves as an essential starting material for synthesizing various pyrazine derivatives. The amino and cyano functionalities allow for further chemical modifications, leading to a wide array of derivatives that can be tailored for specific applications in agriculture and pharmaceuticals .
Case Study 1: Synthesis of Diuretic Intermediates
A study detailed the hydrolysis of DADCP to produce 3,5-diaminopyrazinoic acid. This process involved treating DADCP with sodium hydroxide under reflux conditions, resulting in high yields of the desired product. The study highlighted the efficiency of DADCP as a precursor in pharmaceutical synthesis .
Case Study 2: Fluorescent Properties
Research into the solid-state fluorescence properties of DADCP derivatives revealed their potential use in optoelectronic devices. The study indicated that while DADCP itself is non-emissive in solid form, its derivatives exhibited significant fluorescence when dissolved, suggesting applications in light-emitting devices .
Propriétés
Formule moléculaire |
C6H4N6 |
|---|---|
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
3,5-diaminopyrazine-2,6-dicarbonitrile |
InChI |
InChI=1S/C6H4N6/c7-1-3-5(9)12-6(10)4(2-8)11-3/h(H4,9,10,12) |
Clé InChI |
YYRZHBNPCYGDJD-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(N=C(C(=N1)C#N)N)N |
SMILES canonique |
C(#N)C1=C(N=C(C(=N1)C#N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















